An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rose Oxide
An In-depth Technical Guide to the Chemical Structure and Stereoisomers of Rose Oxide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, stereoisomerism, synthesis, and olfactory perception of rose oxide, a monoterpene ether with significant applications in the fragrance, flavor, and potentially, pharmaceutical industries.
Chemical Structure and Stereoisomerism
Rose oxide, systematically named tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran, is a heterocyclic organic compound with the molecular formula C₁₀H₁₈O.[1][2] Its structure consists of a tetrahydropyran ring substituted with a methyl group at position 4 and a 2-methyl-1-propenyl group at position 2.
The presence of two chiral centers at positions 2 and 4 of the tetrahydropyran ring gives rise to four possible stereoisomers. These stereoisomers exist as two pairs of diastereomers, known as the cis and trans isomers, with each pair consisting of two enantiomers ((+)- and (-)-).[2]
The four stereoisomers of rose oxide are:
-
(2S,4R)-(-)-cis-rose oxide: This is the most olfactively significant isomer, largely responsible for the characteristic scent of roses.[2][3]
-
(2R,4S)-(+)-cis-rose oxide: The enantiomer of the (-)-cis isomer.[4]
-
(2S,4S)-(+)-trans-rose oxide: One of the trans enantiomers.[5]
-
(2R,4R)-(-)-trans-rose oxide: The other trans enantiomer.[6]
The spatial arrangement of the substituents on the tetrahydropyran ring dictates the cis or trans configuration, while the absolute configuration at the chiral centers determines the (+) or (-) enantiomer.
Quantitative Data
The distinct stereochemistry of each rose oxide isomer significantly influences its physical and olfactory properties.
| Stereoisomer | IUPAC Name | CAS Number | Molecular Weight ( g/mol ) | Odor Threshold (ppb) | Odor Description |
| (-)-cis-Rose Oxide | (2S,4R)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 876-17-5 | 154.25 | 0.5[2] | Typical rose, floral green[2] |
| (+)-cis-Rose Oxide | (2R,4S)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 4610-11-1 | 154.25 | 50-160 | Floral-green, rose[7] |
| (-)-trans-Rose Oxide | (2R,4R)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 876-18-6 | 154.25 | 50-160 | Floral-green, herbal (minty), fruity[7] |
| (+)-trans-Rose Oxide | (2S,4S)-Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 5258-10-6 | 154.25 | 50-160 | Spicier[8] |
| Racemic Mixture | Tetrahydro-4-methyl-2-(2-methyl-1-propenyl)-2H-pyran | 16409-43-1 | 154.25 | - | Varies with isomer ratio |
Experimental Protocols
Synthesis of Rose Oxide via Photooxygenation of Citronellol
This protocol describes the industrial synthesis of a mixture of cis- and trans-rose oxide from citronellol.
Materials:
-
Citronellol
-
Methanol (MeOH)
-
Rose Bengal (photosensitizer)
-
Sodium borohydride (NaBH₄)
-
5% aqueous ammonium dihydrogen phosphate ((NH₄)H₂PO₄)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Photooxygenation: A solution of citronellol (e.g., 500 mg, 3.20 mmol) and Rose Bengal (e.g., 32 mg, 0.032 mmol) in methanol (e.g., 8 mL) is prepared in a suitable reaction vessel. The solution is purged with dry air and irradiated with a white light source (e.g., a high-pressure sodium lamp). The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed (approximately 8 hours).[7]
-
Reduction: The reaction mixture is cooled to 0°C, and sodium borohydride (e.g., 157 mg, 4.16 mmol) is added portion-wise to reduce the intermediate hydroperoxides. The reduction is monitored by TLC and is typically complete within 5 hours.[7]
-
Work-up: The reaction mixture is poured into a mixture of 5% aqueous (NH₄)H₂PO₄ and 1 M HCl (5:1 ratio). The methanol is removed under reduced pressure, and the aqueous phase is extracted twice with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated to yield the crude diol intermediate.[7]
-
Cyclization: The crude diol is treated with a catalytic amount of sulfuric acid and heated. This acid-catalyzed ring-closure forms a mixture of cis- and trans-rose oxide.[2]
-
Purification: The resulting mixture of rose oxide isomers can be purified by fractional distillation.
Separation of Rose Oxide Stereoisomers by Chiral Gas Chromatography (GC)
This protocol outlines a general procedure for the analytical separation of the four stereoisomers of rose oxide.
Instrumentation and Materials:
-
Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
-
Chiral capillary column (e.g., Hydrodex β-TBDAc, 50 m x 0.25 mm, 0.25 µm film thickness).[9]
-
Helium (carrier gas).
-
Sample of rose oxide mixture diluted in a suitable solvent (e.g., 1% in methylene chloride).[10]
GC Conditions (Example):
-
Injector Temperature: 250°C
-
Detector Temperature: 300°C (FID) or as per MS requirements.
-
Carrier Gas Flow Rate: 1 mL/min (constant flow).
-
Split Ratio: 1:100.[11]
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 5 minutes.
-
Ramp 1: Increase to 130°C at 1°C/min, hold for 1 minute.
-
Ramp 2: Increase to 200°C at 2°C/min, hold for 3 minutes.[11]
-
-
Injection Volume: 1 µL.
Procedure:
-
Prepare a diluted sample of the rose oxide mixture.
-
Set up the GC with the chiral column and the specified analytical conditions.
-
Inject the sample into the GC.
-
Acquire the chromatogram and/or mass spectra. The different stereoisomers will elute at distinct retention times, allowing for their separation and quantification.
Olfactory Signaling Pathway
The perception of odorants like rose oxide is initiated by the interaction of these molecules with olfactory receptors (ORs), which are a large family of G-protein coupled receptors (GPCRs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[1][12] While the specific receptor for each rose oxide stereoisomer has not been definitively identified, research has implicated certain human olfactory receptors, such as hOR1A2, in the detection of key rose scent components like geraniol and citronellol. Additionally, olfactory receptors have been identified in skin cells that are activated by rose extracts.[1][12]
The binding of an odorant molecule to its specific OR triggers a conformational change in the receptor, initiating a downstream signaling cascade. This cascade generally involves the following key steps:
-
Receptor Activation: The odorant-OR complex activates an associated heterotrimeric G-protein (typically Gαolf).
-
Second Messenger Production: The activated Gαolf subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).
-
Ion Channel Opening: The increase in intracellular cAMP concentration leads to the opening of cyclic nucleotide-gated (CNG) ion channels.
-
Depolarization: The influx of cations (primarily Ca²⁺ and Na⁺) through the open CNG channels depolarizes the olfactory sensory neuron.
-
Action Potential Generation: If the depolarization reaches a certain threshold, an action potential is generated and transmitted to the olfactory bulb in the brain, where the signal is further processed, leading to the perception of smell.
References
- 1. researchgate.net [researchgate.net]
- 2. Rose oxide - Wikipedia [en.wikipedia.org]
- 3. journal.uctm.edu [journal.uctm.edu]
- 4. aidic.it [aidic.it]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Photooxidation of Citronellol: A Way to Monomers for Functionalized Bio-Polyesters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. photobiology.com [photobiology.com]
- 8. agilent.com [agilent.com]
- 9. scispec.co.th [scispec.co.th]
- 10. jmaterenvironsci.com [jmaterenvironsci.com]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Human-like smelling of a rose scent using an olfactory receptor nanodisc-based bioelectronic nose - PMC [pmc.ncbi.nlm.nih.gov]
